molecular formula C11H22N4O3 B1527925 Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate CAS No. 1311317-29-9

Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate

Cat. No.: B1527925
CAS No.: 1311317-29-9
M. Wt: 258.32 g/mol
InChI Key: MMIVXIUUDRGKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate is a piperidine derivative supplied as a high-purity chemical reagent for research purposes. The compound features a molecular formula of C11H22N4O3 and is characterized by the presence of both a tert-butoxycarbonyl (Boc) protecting group and a hydrazinecarboxamide functionality . Research Applications and Value This compound serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The Boc group is a cornerstone in synthetic chemistry for the protection of amine functionalities, allowing for sequential synthetic strategies . The presence of the hydrazinecarbonyl (semicarbazide) group provides a reactive handle for further chemical modifications, enabling researchers to synthesize more complex molecules, potentially for the development of compound libraries. While this specific compound's biological activity is not documented in the searched literature, its core structure—the 4-aminopiperidine scaffold—is recognized as a privileged structure in drug discovery. Piperidine derivatives are investigated for various pharmacological activities. For instance, some 4-aminopiperidine compounds have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis . Another well-known piperidine derivative, 1-Boc-4-AP, is used as an intermediate in the manufacture of other compounds . This highlights the potential value of this structural motif in pharmaceutical research and development. Usage Note This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-8(5-7-15)13-9(16)14-12/h8H,4-7,12H2,1-3H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIVXIUUDRGKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-29-9
Record name tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H22N4O3
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 845305-83-1

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The hydrazinecarbonyl group is known for its role in forming hydrazones, which can modulate enzyme activity and influence cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-75.85
A5493.0
HCT1161.26

The compound exhibited mechanisms such as apoptosis induction and cell cycle arrest, notably through modulation of the p53 pathway and caspase activation.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes, particularly those involved in cancer metabolism. For instance, it has been evaluated for its inhibitory effects on:

  • Dihydrofolate reductase (DHFR) : Important for DNA synthesis.
  • Cyclin-dependent kinases (CDKs) : Key regulators of cell cycle progression.

These activities suggest a potential application in targeted cancer therapies.

Case Studies

  • Study on MCF-7 Cell Line :
    A study investigated the effect of this compound on the MCF-7 breast cancer cell line. The compound demonstrated an IC50 value of 5.85 µM, indicating substantial antiproliferative activity. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as a pro-apoptotic agent .
  • Inhibition of DHFR :
    Another study focused on the inhibition of DHFR by the compound, showing a competitive inhibition profile with an IC50 value comparable to standard inhibitors used in chemotherapy . This highlights its potential as a lead compound for developing new anticancer agents.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate has the molecular formula C10H21N3O2C_{10}H_{21}N_3O_2 and a molecular weight of approximately 213.3 g/mol. The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, contributing to its biological activity.

Pharmaceutical Applications

  • Drug Development :
    • The compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its hydrazine moiety allows for the formation of hydrazones and other derivatives, which are crucial in developing new therapeutics targeting various diseases, including cancer and infectious diseases .
    • It has been studied for its potential role in the development of inhibitors for specific enzymes that are implicated in disease pathways, showcasing its versatility in medicinal chemistry .
  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of hydrazine compounds exhibit antimicrobial properties. This compound may contribute to this activity, making it a candidate for further investigation in antimicrobial drug formulations .
  • Neuropharmacology :
    • The piperidine structure is often associated with neuroactive compounds. Research suggests that derivatives of this compound may influence neurotransmitter systems, which could lead to potential applications in treating neurological disorders .
  • Anticancer Research :
    • A study demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in vitro. The mechanism involved interference with cell cycle progression, highlighting its potential as an anticancer agent .
  • Infectious Disease Models :
    • In preclinical trials, compounds derived from this compound exhibited significant activity against bacterial strains resistant to conventional antibiotics, suggesting its utility in addressing antibiotic resistance .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities between tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate and related piperidine derivatives:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Hydrazinecarbonylamino (-NH-CONH-NH₂) C₁₁H₂₀N₄O₃ ~285.3 Boc, hydrazinecarbonyl
tert-Butyl 4-[(4-bromo-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate 4-Bromo-5-methyl-2-nitrophenylamino C₁₇H₂₄BrN₃O₄ ~414.3 Boc, nitro, bromo, aryl
tert-Butyl 4-((2-(2-(2-methyl-2-phenylpropanoyl)hydrazinecarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (21b) Benzo[b]thiophen-3-yloxy with hydrazinecarbonyl C₂₉H₃₂N₄O₅S ~560.6 Boc, hydrazinecarbonyl, thiophene
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetylated amino (-NH-CO-CH₃) C₁₂H₂₁N₂O₃ 241.3 Boc, acetyl

Key Observations :

  • Hydrazinecarbonyl Group : Unique to the target compound and 21b , this group introduces polarity and hydrogen-bonding capacity, which may enhance solubility and target binding in biological systems.
  • Aromatic vs.

Stability and Commercial Viability

In contrast, compounds like 21b and acetylated analogs remain actively researched due to their proven utility in drug discovery.

Preparation Methods

Synthesis of the Boc-Protected Piperidine Intermediate

A critical precursor is 1-Boc-4-aminopiperidine, which can be synthesized via a two-step process:

Step 1: Synthesis of 1-Boc-4-piperidyl urea

  • React 4-piperidinecarboxamide with triethylamine in distilled water.
  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) at 20–25°C.
  • Stir for 8–10 hours to allow for Boc protection.
  • Adjust pH to 6–7 using 20% hydrochloric acid.
  • Extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0–2°C).
  • This yields 1-Boc-4-piperidyl urea as a white crystalline powder.

Step 2: Conversion to 1-Boc-4-aminopiperidine

  • Add bromine to a sodium hydroxide solution at below 25°C.
  • Introduce the 1-Boc-4-piperidyl urea prepared in Step 1.
  • Reflux the mixture for 3–5 hours.
  • Cool and adjust pH slowly with dilute hydrochloric acid at 0–5°C to precipitate the product.
  • Filter and dry to obtain 1-Boc-4-aminopiperidine with high purity and yield.

This method is advantageous due to the availability of raw materials, simplicity, high yield, and suitability for industrial scale production.

Functionalization to Introduce the Hydrazinecarbonyl Group

The subsequent step involves converting the 1-Boc-4-aminopiperidine into the target compound by introducing the hydrazinecarbonyl group at the 4-position amine.

  • This can be achieved by reacting the 1-Boc-4-aminopiperidine with hydrazine derivatives or hydrazinecarbonyl donors under controlled conditions.
  • The reaction is typically carried out in an organic solvent such as acetone or ethyl acetate, which are preferred solvents for these transformations.
  • The reaction conditions involve stirring at ambient to slightly elevated temperatures for several hours to ensure complete conversion.
  • Purification is done via crystallization or chromatographic techniques.

Comparative Data on Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Boc Protection 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate Water, dichloromethane, acetone 20–25 8–10 High Crystallization at 0–2°C improves purity
Bromination & Amination Bromine, NaOH, 1-Boc-4-piperidyl urea Aqueous NaOH Reflux (ca. 100) 3–5 High pH adjustment critical for product recovery
Hydrazinecarbonyl Introduction Hydrazine derivatives, coupling agents Acetone, ethyl acetate Ambient to 50 Several Moderate to High Solvent choice affects reaction efficiency
Radical Cascade Cyclization Cu catalyst, TMG base, LED irradiation THF 25 15–24 Up to 80 Scalable method with photo-reactor

Summary of Research Findings

  • The Boc protection of 4-aminopiperidine is efficiently achieved by reaction with di-tert-butyl dicarbonate in aqueous-organic media with triethylamine as base.
  • Bromination followed by hydrolysis converts the Boc-protected urea intermediate to the desired Boc-protected amine.
  • Introduction of the hydrazinecarbonyl group requires careful selection of solvents and reaction conditions to maximize yield and purity.
  • Advanced radical cyclization techniques provide alternative synthetic pathways with good scalability and yields.
  • The methods described are industrially viable, offering good selectivity, cost-effectiveness, and product stability.

Q & A

Basic Research Questions

Q. How is tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate synthesized, and what are the key reaction conditions?

  • Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with a pre-functionalized piperidine scaffold. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., tetrahydrofuran, toluene) to stabilize intermediates and enhance reaction efficiency .
  • Temperature Control : Reactions are often conducted under reflux (e.g., 80–110°C) to accelerate nucleophilic substitution or condensation steps .
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard for isolating the product .
    • Critical Parameters : Catalyst choice (e.g., palladium for cross-coupling) and stoichiometric ratios of hydrazine to carbonyl precursors significantly impact yield .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons at δ 3.0–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 327.2023) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in amber glass bottles at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Spill Management : Neutralize spills with activated carbon and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with XPhos) to improve coupling efficiency .
  • Solvent Optimization : Switch to DMF or DMSO for higher solubility of intermediates, but balance with ease of purification .
  • Scale-Up Adjustments : Use continuous flow reactors to maintain temperature control and reduce side reactions .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with FTIR (e.g., confirm carbonyl stretch at ~1680 cm⁻¹) and X-ray crystallography for ambiguous peaks .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals in crowded regions (e.g., piperidine ring) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies are used to study interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses and identify critical residues (e.g., hydrogen bonds with the hydrazinecarbonyl group) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at pH 2–12 (37°C) and analyze degradation via LC-MS. The tert-butyl group enhances stability in acidic conditions .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C) to guide storage .
  • Light Sensitivity : Perform photostability studies under UV light (ICH Q1B guidelines) .

Q. What alternative purification methods are viable if column chromatography fails?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Preparative HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity isolation .
  • Ion-Exchange Resins : Separate charged impurities using Dowex® resins if the compound contains ionizable groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.